molecular formula C13H21N3O B7892536 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline

Cat. No.: B7892536
M. Wt: 235.33 g/mol
InChI Key: RXGXFUZQSBMPLA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is an organic compound with a complex structure that includes a methoxy group, a diazepane ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and alkylating agents under controlled conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl precursor using reagents such as methyl iodide or dimethyl sulfate.

    Coupling with Aniline: The final step involves coupling the diazepane derivative with an aniline derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aniline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the diazepane ring or the aniline group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the diazepane ring or aniline moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)methyl-6-nitrophenol
  • 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)ethanimidamide

Uniqueness

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy group, diazepane ring, and aniline moiety makes it a versatile compound for various applications.

Biological Activity

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₇H₂₈N₄O
  • Molecular Weight : 304.43 g/mol
  • SMILES Notation : COc1cc(ccc1N)N2CCC(CC2)N3CCN(C)CC3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially beneficial for neurodegenerative diseases.

Anticancer Activity

A study conducted on various derivatives of similar compounds demonstrated that modifications in the structure significantly influenced their anticancer properties. For instance, derivatives with specific functional groups exhibited improved cytotoxicity against cancer cell lines such as MCF-7 and A549. The IC₅₀ values for these compounds ranged from 0.12 to 2.78 µM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

In a comparative study, this compound was evaluated alongside other benzimidazole derivatives for its cytotoxic effects on MCF-7 cells. The results indicated that this compound exhibited an IC₅₀ value of approximately 15.63 µM, which is comparable to established drugs used in breast cancer treatment .

Compound NameIC₅₀ (µM)Cell Line
This compound15.63MCF-7
Doxorubicin10.38MCF-7

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed through disc diffusion methods against various bacterial strains. Results indicated significant activity against Escherichia coli and Pseudomonas aeruginosa, with varying degrees of effectiveness noted against Staphylococcus aureus.

Antimicrobial Screening Results

Bacterial StrainConcentration (µg/ml)Zone of Inhibition (mm)
Escherichia coli10018
Pseudomonas aeruginosa10020
Staphylococcus aureus10010

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties. A study indicated that similar diazepane derivatives could reduce oxidative stress markers in neuronal cells and improve cell viability under stress conditions . This opens avenues for further research into its potential applications in treating neurodegenerative disorders.

Properties

IUPAC Name

2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-6-3-7-16(9-8-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXFUZQSBMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-4-[3-(methyloxy)-4-nitrophenyl]hexahydro-1H-1,4-diazepine (1.77 g, 6.67 mmol) in 15 mL of ethanol (with 1 mL DMF added to aid solubility) was added 5% platinum on carbon (200 mg) and subjected to a H2 balloon for 16 h. At this time the reaction mixture was filtered through celite and washed with methanol. Solvents were evaporated under reduced pressure to afford 4-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-2-(methyloxy)aniline (1.46 g, 6.2 mmol, contains residual DMF). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.85 (ddd, J=11.55, 6.05, 5.87 Hz, 2 H) 2.24 (s, 3 H) 2.39-2.47 (m, 2 H) 2.54-2.60 (m, 2 H) 3.28-3.36 (m, 2 H) 3.36-3.42 (m, 2H) 3.73 (s, 3 H) 3.93 (s, 2 H) 6.07 (dd, J=8.43, 2.66 Hz, 1 H) 6.23 (d, J=2.57 Hz, 1 H) 6.49 (d, J=8.43 Hz, 1 H)
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

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